![molecular formula C35H49N B14754821 (14R,15S,18R,19R,22S,23S)-3,14,18-trimethyl-19-[(2R)-6-methylheptan-2-yl]-10-azahexacyclo[12.11.0.02,11.04,9.015,23.018,22]pentacosa-1(25),2,4,6,8,10-hexaene](/img/structure/B14754821.png)
(14R,15S,18R,19R,22S,23S)-3,14,18-trimethyl-19-[(2R)-6-methylheptan-2-yl]-10-azahexacyclo[12.11.0.02,11.04,9.015,23.018,22]pentacosa-1(25),2,4,6,8,10-hexaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (14R,15S,18R,19R,22S,23S)-3,14,18-trimethyl-19-[(2R)-6-methylheptan-2-yl]-10-azahexacyclo[12.11.0.02,11.04,9.015,23.018,22]pentacosa-1(25),2,4,6,8,10-hexaene is a complex organic molecule with a unique hexacyclic structure. This compound is notable for its intricate arrangement of rings and stereocenters, making it a subject of interest in organic chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (14R,15S,18R,19R,22S,23S)-3,14,18-trimethyl-19-[(2R)-6-methylheptan-2-yl]-10-azahexacyclo[12.11.0.02,11.04,9.015,23.018,22]pentacosa-1(25),2,4,6,8,10-hexaene involves multiple steps, including cyclization and stereoselective reactions. The synthetic route typically starts with simpler organic molecules that undergo a series of transformations, such as alkylation, cyclization, and reduction, to form the desired hexacyclic structure. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance the efficiency and yield of the compound while maintaining the necessary reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product’s purity.
化学反応の分析
Types of Reactions
(14R,15S,18R,19R,22S,23S)-3,14,18-trimethyl-19-[(2R)-6-methylheptan-2-yl]-10-azahexacyclo[12.11.0.02,11.04,9.015,23.018,22]pentacosa-1(25),2,4,6,8,10-hexaene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a model for studying complex ring systems and stereochemistry. Its unique structure provides insights into the behavior of hexacyclic compounds under various reaction conditions.
Biology
In biological research, the compound’s interactions with enzymes and receptors are of interest. It serves as a probe for understanding the mechanisms of enzyme catalysis and receptor binding.
Medicine
The compound has potential applications in medicine, particularly in drug development. Its complex structure and stereochemistry make it a candidate for designing new pharmaceuticals with specific biological activities.
Industry
In the industrial sector, the compound is used in the synthesis of advanced materials and as a precursor for other complex organic molecules.
作用機序
The mechanism of action of (14R,15S,18R,19R,22S,23S)-3,14,18-trimethyl-19-[(2R)-6-methylheptan-2-yl]-10-azahexacyclo[12.11.0.02,11.04,9.015,23.018,22]pentacosa-1(25),2,4,6,8,10-hexaene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
類似化合物との比較
Similar Compounds
Similar compounds include other hexacyclic molecules with different substituents or stereochemistry. Examples are:
Lamellarins: Natural products with a fused pyrrolocoumarin skeleton.
Skutterudites: Compounds with similar ring structures but different functional groups.
Uniqueness
The uniqueness of (14R,15S,18R,19R,22S,23S)-3,14,18-trimethyl-19-[(2R)-6-methylheptan-2-yl]-10-azahexacyclo[12.11.0.02,11.04,9.015,23.018,22]pentacosa-1(25),2,4,6,8,10-hexaene lies in its specific arrangement of rings and stereocenters, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C35H49N |
|---|---|
分子量 |
483.8 g/mol |
IUPAC名 |
(14R,15S,18R,19R,22S,23S)-3,14,18-trimethyl-19-[(2R)-6-methylheptan-2-yl]-10-azahexacyclo[12.11.0.02,11.04,9.015,23.018,22]pentacosa-1(25),2,4,6,8,10-hexaene |
InChI |
InChI=1S/C35H49N/c1-22(2)10-9-11-23(3)27-16-17-28-26-14-15-30-33-24(4)25-12-7-8-13-31(25)36-32(33)19-21-35(30,6)29(26)18-20-34(27,28)5/h7-8,12-13,15,22-23,26-29H,9-11,14,16-21H2,1-6H3/t23-,26+,27-,28+,29+,34-,35-/m1/s1 |
InChIキー |
RSCKGFLBCWGXOG-HFSKIGCYSA-N |
異性体SMILES |
CC1=C2C(=NC3=CC=CC=C13)CC[C@]4(C2=CC[C@@H]5[C@@H]4CC[C@]6([C@H]5CC[C@@H]6[C@H](C)CCCC(C)C)C)C |
正規SMILES |
CC1=C2C(=NC3=CC=CC=C13)CCC4(C2=CCC5C4CCC6(C5CCC6C(C)CCCC(C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



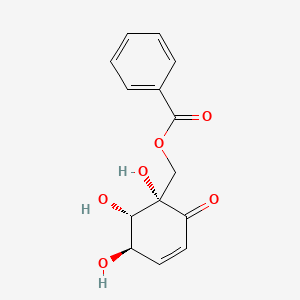
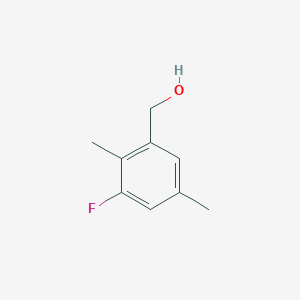


![2,2,2-Trifluoro-1-[4-(methoxymethoxy)phenyl]ethanone](/img/structure/B14754778.png)
![(1S,9R)-4-(2,6-dibromophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate](/img/structure/B14754781.png)
![[2-Fluoro-4-(1-propylcyclohexyl)phenyl]boronic acid](/img/structure/B14754784.png)
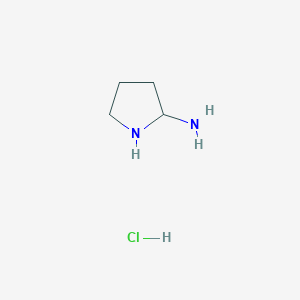
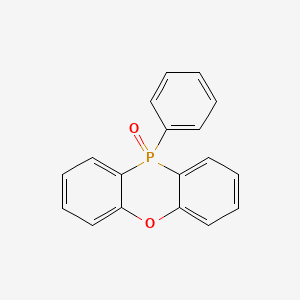
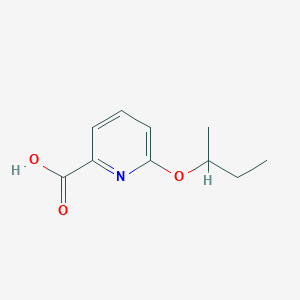
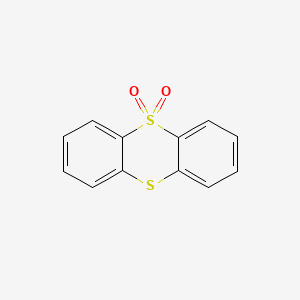
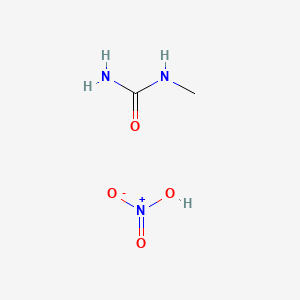
![4-[[3,6-Bis(3,5-dimethoxyphenyl)carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14754836.png)
